molecular formula C5H7N3O3 B181459 Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate CAS No. 17376-63-5

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Cat. No. B181459
CAS RN: 17376-63-5
M. Wt: 157.13 g/mol
InChI Key: JBXJNHVAOUVZML-UHFFFAOYSA-N
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Patent
US07157476B2

Procedure details

To a solution of 4-amino-1,2,5-oxadiazole-3-carboxylic acid (0.25 g, 1.9 mmol) in 2 mL of EtOH was added SOCl2 (0.2 mL) dropwise, under cooling with an ice-bath. The resulting mixture was refluxed for 4 hours and then concentrated. The oil was diluted with 50 mL of H2O and extracted with diethyl ether (3×100 mL). The combined organic layer was dried over MgSO4 and concentrated to give a white solid (0.15 g, 50%). 1H NMR (DMSO, 500 MHz) δ 6.39 (s, 2H), 4.39 (q, 2H), 1.35 (t, 3H). Mass Spec. FIA MS 158.1 (M+1).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Yield
50%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:7]([OH:9])=[O:8])=[N:4][O:5][N:6]=1.O=S(Cl)Cl.[CH3:14][CH2:15]O>>[NH2:1][C:2]1[C:3]([C:7]([O:9][CH2:14][CH3:15])=[O:8])=[N:4][O:5][N:6]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
NC=1C(=NON1)C(=O)O
Name
Quantity
0.2 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with an ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The oil was diluted with 50 mL of H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NON1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.